N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
Description
N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with two distinct groups: a cyclohexylmethyl moiety and a 4-methylbenzyl (para-methylbenzyl) group. Its synthesis likely involves alkylation or reductive amination strategies, similar to methods described for analogs such as (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride . The cyclohexyl group enhances lipophilicity, which may improve membrane permeability, while the 4-methylbenzyl group introduces aromatic character that could influence receptor binding interactions.
Properties
CAS No. |
820984-37-0 |
|---|---|
Molecular Formula |
C19H30N2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H30N2/c1-16-7-9-18(10-8-16)15-21(19-11-12-20-13-19)14-17-5-3-2-4-6-17/h7-10,17,19-20H,2-6,11-15H2,1H3 |
InChI Key |
RIUGZRCGBGQAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CCCCC2)C3CCNC3 |
Origin of Product |
United States |
Biological Activity
N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine, also known by its chemical structure , has garnered attention in pharmacological research due to its potential biological activities. This compound is a member of the pyrrolidine family, which is often associated with various psychoactive effects and therapeutic potentials.
- Molecular Formula :
- Molecular Weight : 302.46 g/mol
- CAS Number : 820984-37-0
The biological activity of this compound is primarily mediated through interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds in this class can act as selective serotonin reuptake inhibitors (SSRIs) or may exhibit agonistic properties on certain receptor subtypes.
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound:
| Activity | Description |
|---|---|
| Serotonin Receptor Interaction | Exhibits affinity for 5-HT receptors, influencing mood and anxiety levels. |
| Dopamine Modulation | Potential dopaminergic activity may contribute to effects on motivation and reward pathways. |
| Analgesic Properties | Preliminary studies suggest pain-relieving effects comparable to opioids. |
| Psychoactive Effects | Reports indicate possible psychoactive effects similar to other pyrrolidine derivatives. |
Case Studies and Research Findings
- Analgesic Efficacy : A study conducted by Ikawa et al. (2012) demonstrated that compounds structurally similar to this compound exhibited significant analgesic effects in animal models, suggesting potential use in pain management therapies .
- Neurotransmitter Interaction : Research published in Organic and Biomolecular Chemistry highlighted the compound's ability to modulate serotonin levels, which could be beneficial for treating mood disorders .
- Psychoactive Profile : A comprehensive analysis by Godjoian and Singaram (1997) indicated that derivatives of this compound may possess psychoactive properties that warrant further investigation for both therapeutic applications and safety evaluations .
Safety and Toxicology
While the biological activities of this compound are promising, safety profiles remain a concern. Toxicological assessments are critical to understanding potential side effects, particularly concerning its psychoactive properties and long-term use implications.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The cyclohexylmethyl group in the target compound contributes significantly to its lipophilicity compared to simpler benzyl-substituted analogs like (S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride. This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Molecular Complexity : Compounds such as those in (e.g., Example 14, MW 399.2) exhibit higher molecular weights due to fused cyclic systems (e.g., piperidine, cyclopentyl), which may impact pharmacokinetic profiles .
Preparation Methods
Nucleophilic Substitution on Pyrrolidin-3-amine Derivatives
A common approach involves the stepwise alkylation of pyrrolidin-3-amine or its derivatives with alkyl halides or activated intermediates.
Step 1: Activation of Pyrrolidin-3-amine
The amine nitrogen is first reacted with a suitable base (e.g., sodium carbonate, potassium carbonate, or triethylamine) in an aprotic solvent such as methylene chloride, chloroform, toluene, or acetonitrile to generate the nucleophilic amine species.Step 2: Alkylation with Cyclohexylmethyl Halide
The activated amine is then treated with cyclohexylmethyl halide (e.g., bromide or chloride) under controlled temperature (-20 °C to +80 °C) to form the N-cyclohexylmethyl intermediate. The reaction is typically carried out in solvents like methylene chloride or acetonitrile with or without additional base to scavenge the released halide.Step 3: Second Alkylation with 4-Methylbenzyl Halide
The intermediate is further alkylated with 4-methylbenzyl halide under similar conditions to yield the target tertiary amine. The use of bases such as potassium carbonate or triethylamine helps to maintain reaction efficiency and minimize side reactions.
Table 1: Typical Reaction Conditions for N-Alkylation
| Step | Reagents | Solvent | Base | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidin-3-amine + base | Methylene chloride | Na2CO3, K2CO3, Et3N | 0 to 25 | Formation of nucleophilic amine |
| 2 | Cyclohexylmethyl halide | Acetonitrile | K2CO3 or Et3N | -20 to +80 | Selective monoalkylation |
| 3 | 4-Methylbenzyl halide | Chloroform | K2CO3 or Et3N | -20 to +80 | Formation of tertiary amine |
Reductive Amination Approach
An alternative and often more selective method involves reductive amination of pyrrolidin-3-amine with cyclohexylmethyl and 4-methylbenzyl aldehydes or ketones.
Step 1: Formation of Imine or Schiff Base
Pyrrolidin-3-amine is reacted with cyclohexylmethyl aldehyde and 4-methylbenzyl aldehyde sequentially or in a controlled manner to form imine intermediates.Step 2: Reduction to Amine
The imines are then reduced using mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to yield the corresponding secondary and tertiary amines.
This method offers advantages in terms of regioselectivity and fewer side products, especially when sensitive functional groups are present.
Transition-Metal Catalyzed Amination
Recent advances in transition-metal catalysis provide efficient routes for the synthesis of complex alkylamines including pyrrolidine derivatives.
Catalysts : Rhodium, iridium, and palladium complexes have been employed to catalyze hydroamination or aminoalkylation reactions that form pyrrolidine rings with N-substituents.
Mechanism : These methods often involve oxidative addition of alkyl or aryl halides to the metal center, followed by amine coordination and reductive elimination to form the C–N bond.
Conditions : Reactions are typically conducted in dipolar aprotic solvents such as N,N-dimethylformamide or tetrahydrofuran at temperatures ranging from 10 °C to 150 °C, with bases like triethylamine or potassium carbonate to facilitate the process.
This catalytic approach can be adapted for the preparation of N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine by selecting appropriate alkyl halide substrates and catalyst systems.
Research Findings and Optimization
Solvent Effects : Aprotic solvents such as methylene chloride, chloroform, and acetonitrile are preferred for alkylation steps due to their ability to dissolve both organic and inorganic reagents and to stabilize intermediates.
Base Selection : Carbonate bases (Na2CO3, K2CO3) and organic amines (triethylamine, pyridine) are effective in neutralizing acids formed during alkylation and improving yields.
Temperature Control : Maintaining reaction temperatures between -20 °C and +80 °C is critical to avoid over-alkylation and decomposition of sensitive intermediates.
Catalyst Loading : For transition-metal catalyzed methods, low catalyst loadings (0.5–5 mol%) have been reported to achieve high yields and selectivities.
Additives : Catalytic amounts of N,N-dimethylacetamide or sulfolane can accelerate halogenation and amination steps by stabilizing reactive intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, bases (K2CO3, Et3N), aprotic solvents | Straightforward, scalable | Possible over-alkylation |
| Reductive Amination | Aldehydes, reducing agents (NaBH(OAc)3, H2/Pd) | High selectivity, mild conditions | Requires aldehyde precursors |
| Transition-Metal Catalysis | Rh, Pd, Ir catalysts, dipolar aprotic solvents | High efficiency, enantioselective | Requires catalyst optimization |
Q & A
Q. What are the key considerations for designing a synthetic route for N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine?
A robust synthetic route requires selecting appropriate coupling reagents and optimizing reaction conditions. For example, copper-catalyzed C–N coupling reactions (e.g., using copper(I) bromide) are effective for forming tertiary amines, as demonstrated in analogous syntheses . Solvent choice (e.g., dimethyl sulfoxide for polar aprotic conditions) and base selection (cesium carbonate for deprotonation) are critical for achieving high yields. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR can confirm substitution patterns and cyclohexyl/methylphenyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] vs. calculated) .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting range of 104–107°C in analogous compounds) .
Q. How can researchers optimize purification strategies for this amine derivative?
Column chromatography using gradients of ethyl acetate/hexane (0–100%) effectively separates polar byproducts . For scale-up, recrystallization in solvents like dichloromethane/hexane may improve yield. Acid-base extraction (e.g., HCl washing to remove unreacted amines) is also viable for intermediates .
Advanced Research Questions
Q. How can reaction conditions be adjusted to mitigate low yields in multi-step syntheses?
- Catalyst Screening : Test palladium or nickel catalysts for challenging C–N bonds, as seen in imidazo[1,2-a]pyridine syntheses .
- Temperature Optimization : Elevated temperatures (e.g., 35–80°C) enhance reaction rates but may require inert atmospheres to prevent decomposition .
- Additives : Ligands like 1,10-phenanthroline can stabilize copper catalysts in coupling reactions .
Q. What methodologies resolve structural ambiguities when spectroscopic data is inconclusive?
- X-ray Crystallography : Provides definitive stereochemical assignments, as applied to thieno[2,3-d]pyrimidine derivatives .
- DFT Calculations : Compare experimental H NMR shifts with computational predictions to validate conformers .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, especially for pyrrolidine ring protons .
Q. How should researchers address contradictions in biological activity data across assays?
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., COX-2 inhibition assays with positive controls) .
- Enzyme Selectivity Profiling : Test against off-target enzymes (e.g., lipoxygenase or cholinesterase) to rule out non-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess whether discrepancies arise from compound degradation .
Q. What computational tools aid in predicting the compound’s pharmacological profile?
- Molecular Docking : Software like AutoDock Vina can model interactions with targets (e.g., COX-2 active sites) .
- ADMET Prediction : Platforms like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
